molecular formula C14H20N4O3S B2499471 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1421458-10-7

4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No. B2499471
CAS RN: 1421458-10-7
M. Wt: 324.4
InChI Key: DIPZNEXFJCVHHX-UHFFFAOYSA-N
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Description

The compound 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrazole, piperidine, sulfonyl, and isoxazole groups. Pyrazole derivatives have been known to possess a variety of biological activities, including inhibition of enzymes like alcohol dehydrogenase . Isoxazole rings are often found in compounds with significant pharmacological properties . The sulfonyl group is a common moiety in drug design, known for its ability to improve the pharmacokinetic properties of pharmaceutical agents .

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported in the literature. For instance, the sulfonylation of 4-amino-1H-pyrazoles with p-toluenesulfonyl chloride leads to the formation of various sulfonylated aminopyrazoles . Additionally, a three-step synthesis of a pyrazole-containing piperidine, which is a key intermediate in the synthesis of the drug Crizotinib, has been described . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR, UV, 1H NMR spectroscopy, and mass spectrometry . The crystal and molecular structures of isoxazole derivatives have also been characterized, providing insights into their conformation and electronic properties .

Chemical Reactions Analysis

The pyrazole moiety in the compound can participate in various chemical reactions. Pyrazoles have been shown to act as scavengers of hydroxyl radicals, indicating their potential role in inhibiting oxidation processes . The presence of the isoxazole ring could also imply reactivity towards nucleophilic attack at the 3-position of the ring, as seen in the synthesis of highly functionalized isoxazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the different functional groups. For example, the sulfonyl group could enhance the solubility of the compound in water, while the lipophilic pyrazole and isoxazole rings might contribute to its ability to cross biological membranes . The compound's reactivity and stability would also be determined by the intrinsic properties of these functional groups.

Mechanism of Action

The compound acts as a potent sEH inhibitor . Molecular docking studies of the compound are performed using 1ZD5 for sEH as the targeted proteins and which revealed H-bond interactions similar to AUDA .

properties

IUPAC Name

3,5-dimethyl-4-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-11-14(12(2)21-16-11)22(19,20)18-8-4-13(5-9-18)10-17-7-3-6-15-17/h3,6-7,13H,4-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPZNEXFJCVHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

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